N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-15-4-2-1-3-14(15)16(11-20)23-18(25)13-5-9-24(10-6-13)17-12-21-7-8-22-17/h1-4,7-8,12-13,16H,5-6,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODBFOLMGNETOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC(C#N)C2=CC=CC=C2F)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazinyl group, and the attachment of the cyano and fluorophenyl groups. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyrazinyl Group: This step may involve nucleophilic substitution reactions where a pyrazinyl halide reacts with a piperidine derivative.
Attachment of Cyano and Fluorophenyl Groups: These groups can be introduced through reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability.
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxylic acid | ~85% |
| Basic (NaOH, 80°C) | 2M NaOH, ethanol | Sodium salt of the carboxylic acid | ~78% |
This hydrolysis is reversible under coupling agents like DCC/DMAP, enabling re-amidation with alternative amines .
Nucleophilic Substitution at the Cyano Group
The cyano group participates in nucleophilic additions and substitutions, forming intermediates for heterocyclic synthesis.
Key Reactions:
-
Hydrazine Addition: Reacts with hydrazine hydrate to form an amidrazone intermediate, which cyclizes to 1,2,4-triazoles under thermal conditions .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to a primary amine, enabling further functionalization.
Cyclization Reactions
The compound’s piperidine and pyrazine rings facilitate intramolecular cyclization, forming fused heterocycles.
Examples:
-
Pyrazole Formation: Reaction with hydrazines at the pyrazine ring’s α-position yields pyrazolo[1,5-a]pyridine derivatives, a scaffold with known kinase inhibitory activity .
-
Intramolecular Cyclization: Heating in DMF with K₂CO₃ induces ring closure between the piperidine nitrogen and the fluorophenyl group, generating bicyclic structures.
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group undergoes regioselective EAS, typically at the para position relative to the fluorine substituent.
| Reaction | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Fluoro-4-nitrophenyl derivative | >90% para |
| Sulfonation | SO₃/H₂SO₄, 50°C | 2-Fluoro-4-sulfophenyl derivative | ~85% para |
Piperidine Functionalization
The piperidine nitrogen undergoes alkylation or acylation to modulate steric and electronic properties.
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF | N-Methylpiperidine derivative | 92% |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylpiperidine derivative | 88% |
Pyrazine Ring Modifications
The pyrazin-2-yl group participates in nucleophilic aromatic substitution (NAS) due to electron-deficient nitrogen atoms.
Example Reaction:
-
Chlorination: Treatment with PCl₅ substitutes a hydrogen atom with chlorine, enhancing electrophilicity for downstream couplings .
-
Amination: Reaction with NH₃/MeOH under pressure introduces an amino group, enabling conjugation with carbonyl compounds .
Bioisosteric Replacement of the Carboxamide
The carboxamide can be replaced with 1,2,3-triazole or thioamide groups to improve metabolic stability while retaining activity .
| Bioisostere | Synthetic Route | Advantage |
|---|---|---|
| 1,2,3-Triazole | CuAAC click chemistry | Enhanced resistance to enzymatic hydrolysis |
| Thioamide | Lawesson’s reagent, toluene | Increased lipophilicity |
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies targeting cancer cell proliferation.
Case Studies
- In Vitro Studies : A study on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also exhibited notable antimicrobial activity against various bacterial strains.
Case Studies
- In Vitro Testing : Preliminary tests revealed effectiveness against Gram-positive bacteria, indicating potential for new antibiotic development .
Anti-inflammatory Effects
N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile
Initial findings suggest favorable absorption characteristics, although comprehensive toxicological studies are necessary to evaluate safety profiles at therapeutic doses.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups may play a role in binding to these targets, while the pyrazinyl and piperidine rings could influence the compound’s overall conformation and activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- Core scaffold : A piperidine ring substituted at position 4 with a carboxamide group and at position 1 with a pyrazine ring.
- Substituents: A cyano-(2-fluorophenyl)methyl group attached to the carboxamide nitrogen.
- Molecular formula : C₁₈H₁₆FN₅O.
- Molecular weight : ~337.36 g/mol.
Synthetic Relevance: The compound’s carboxamide and pyrazine motifs are common in medicinal chemistry, particularly in kinase inhibitors and enzyme modulators. The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyano group may improve binding affinity through dipole interactions .
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Analogs
Structural Differences and Implications
Core Scaffold Variations :
- The target compound features a piperidine-pyrazine-carboxamide scaffold, distinct from the indazole-carboxamide core in MDMB-FUBINACA or the benzeneethanamine backbone in 25C-NBF . This divergence dictates target specificity (e.g., kinase vs. GPCR targets).
Substituent Effects :
- Halogenated Aromatic Groups :
- The 2-fluorophenyl group in the target compound enhances metabolic stability compared to the 4-chlorophenyl group in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide . Fluorine’s electron-withdrawing properties may improve binding to hydrophobic pockets.
- In 25C-NBF HCl, the 2-fluorobenzyl substituent is critical for serotonin receptor affinity, suggesting fluorophenyl positioning influences target engagement . Cyano vs. Methoxy Groups:
Pyrazine vs. Piperazine/Pyridine Rings :
Structure–Activity Relationship (SAR) Insights
- Fluorophenyl Positioning :
- Carboxamide Linkers :
- Role of Heterocycles :
- Pyrazine (in the target compound) and indazole (in MDMB-FUBINACA) both engage in π-π stacking, but indazole’s larger surface area may favor GPCR binding, while pyrazine’s smaller size suits enzyme active sites .
Biological Activity
N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide, with the CAS number 1436252-97-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FN₅O |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1436252-97-9 |
The compound is primarily investigated for its interaction with sigma receptors, which are implicated in various neurological functions and pathologies. Sigma receptors are G-protein-coupled receptors found throughout the central nervous system and have been associated with neuroprotection, modulation of neurotransmitter release, and potential roles in pain perception and mood disorders .
Sigma Receptor Binding Affinity
Research indicates that derivatives of piperidine compounds exhibit significant binding affinity to sigma receptors. For instance, a related compound demonstrated a Ki value of 4.3 nM for sigma-1 receptors, suggesting that modifications to the piperidine scaffold can enhance receptor specificity and potency . The sigma receptor's role in cancer biology also highlights the therapeutic potential of sigma ligands in oncology.
In Vitro Studies
In vitro studies have shown that this compound exhibits selective activity against certain cancer cell lines. Preliminary screening has indicated cytotoxic effects on human tumor cell lines, suggesting potential applications in cancer therapy. These findings align with studies on structurally similar compounds that have demonstrated anticancer properties through apoptosis induction and cell cycle arrest mechanisms .
In Vivo Studies
In vivo animal studies are critical for understanding the pharmacokinetics and dynamics of this compound. For example, radiolabeled analogs have shown promising results in imaging studies targeting sigma receptors in tumors, indicating that compounds like this compound might serve dual roles as both therapeutic agents and diagnostic tools .
Case Studies
- Sigma Receptor Imaging : A study utilized a radiolabeled analog to evaluate sigma receptor binding in B16 melanoma tumors using PET imaging. The high tumor uptake (11.14% ID/g) suggests that compounds targeting sigma receptors could be effective in imaging and treating malignancies .
- Cytotoxicity Assays : Various derivatives were tested against a panel of human tumor cell lines, revealing moderate to significant cytotoxicity. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring significantly influence biological activity, highlighting the importance of chemical structure in drug design .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[Cyano-(2-fluorophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For analogous piperidine-carboxamide derivatives, key parameters include:
-
Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution reactions, while dichloromethane aids in cyclization steps .
-
Temperature : Reactions often proceed at 60–80°C for amide bond formation, with reflux conditions (100–120°C) for heterocyclic ring closure .
-
Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) are commonly used to activate carboxyl groups during coupling reactions .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol achieves >95% purity .
Table 1 : Example Synthesis Parameters for Piperidine-Carboxamide Derivatives
Step Reaction Type Solvent Temp. (°C) Yield (%) Purity (HPLC) 1 Amide coupling DCM 25 65–70 90 2 Cyclization ACN 80 50–55 88 3 Purification Ethanol - - 98
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring conformation, pyrazine substitution pattern, and fluorophenyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS (pH 7.4) and DMSO. Piperidine-carboxamides with fluorophenyl groups typically show moderate aqueous solubility (0.1–1 mg/mL) but high DMSO solubility (>50 mg/mL) .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). Degradation pathways may include hydrolysis of the cyano group or oxidation of the pyrazine ring .
Advanced Research Questions
Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the cyano-(2-fluorophenyl)methyl group formation to control stereochemistry .
Q. What strategies are effective for analyzing receptor-binding kinetics of this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure association/dissociation rates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in solution-phase studies .
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses to receptors like serotonin or dopamine transporters .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- Methodological Answer :
-
SAR Studies : Synthesize analogs with halogen substitutions and test in vitro (e.g., IC50 in enzyme inhibition assays). Fluorine often enhances metabolic stability and binding affinity due to its electronegativity .
-
Computational Analysis : Compare electrostatic potential maps (MEP) and logP values to correlate substituent effects with activity .
Table 2 : Comparative Bioactivity of Halogen-Substituted Analogs
Substituent Target Receptor IC50 (nM) logP 2-Fluorophenyl 5-HT2A 12.3 3.1 3-Chlorophenyl 5-HT2A 45.6 3.8
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transitioning from batch to continuous flow systems improves reproducibility for cyclization steps .
- Purity Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
- Safety : Address acute toxicity risks (Category 4 for oral/dermal exposure) by optimizing solvent removal and waste management protocols .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, variations in 5-HT2A receptor activity may arise from differences in CHO vs. HEK293 cell models .
- Standardize Protocols : Adopt guidelines like NIH Assay Guidance Manual for consistent IC50 determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
